Imidazo[1,2-a]pyrazine-3-carbaldehyde (ImPyzCHO) can be synthesized through various methods, including:
Research suggests ImPyzCHO may have potential applications in various scientific fields, including:
Imidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound characterized by the presence of both imidazole and pyrazine rings. This compound features a carbaldehyde functional group at the 3-position of the imidazo[1,2-a]pyrazine structure. Its molecular formula is , and it exhibits a unique arrangement of nitrogen atoms that contributes to its chemical properties and biological activities. The compound has gained attention in medicinal chemistry due to its potential therapeutic applications.
Imidazo[1,2-a]pyrazine-3-carbaldehyde exhibits significant biological activities, making it a subject of interest in pharmacological research:
Several synthetic approaches have been developed for producing imidazo[1,2-a]pyrazine-3-carbaldehyde:
Imidazo[1,2-a]pyrazine-3-carbaldehyde finds applications across multiple fields:
Studies on the interactions of imidazo[1,2-a]pyrazine-3-carbaldehyde with biological targets are crucial for understanding its mechanism of action:
Imidazo[1,2-a]pyrazine-3-carbaldehyde shares structural similarities with other compounds in the imidazo series. Here are some notable comparisons:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Imidazole-Pyridine Hybrid | Anticancer and antimicrobial |
| Imidazo[1,2-b]pyridine | Imidazole-Pyridine Hybrid | Antiviral and anti-inflammatory |
| Imidazo[1,2-c]quinoline | Imidazole-Quinoline Hybrid | Antimicrobial and antitumor |
Imidazo[1,2-a]pyrazine-3-carbaldehyde is unique due to its specific arrangement of nitrogen atoms and the presence of a carbaldehyde group. This configuration imparts distinct chemical reactivity compared to other imidazole-containing compounds. Its ability to participate in diverse
Imidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound featuring a distinctive fused bicyclic structure consisting of an imidazole ring and a pyrazine ring, with a carbaldehyde functional group at the 3-position. This unique structural arrangement contributes to its versatility in various chemical reactions and biological applications.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 106012-58-2 |
| Molecular Formula | C7H5N3O |
| Molecular Weight | 147.13 g/mol |
| SMILES Notation | O=Cc1cnc2n1ccnc2 |
| Linear Structure | Features a fused imidazole-pyrazine bicycle with an aldehyde group |
The presence of nitrogen atoms within the ring structure and the reactive aldehyde group at the 3-position contribute to its significant chemical reactivity. This reactivity profile makes it a valuable building block in organic synthesis and pharmaceutical development.
The first documented synthesis of imidazo[1,2-a]pyrazine-3-carbaldehyde dates to 2006, when it was registered in PubChem under CID 10510981 [1]. Early work focused on establishing reliable synthetic routes, with condensation reactions between 2-aminopyrazine derivatives and α-halo carbonyl compounds emerging as a foundational method [2]. The compound’s structural elucidation via spectroscopic techniques (NMR, IR) and X-ray crystallography confirmed its planar bicyclic core and aldehyde functionality, laying the groundwork for subsequent derivatization studies [1].
By 2014, researchers had begun exploring its bioactivity, particularly in antimicrobial contexts. A landmark study demonstrated its utility as a precursor for inhibitors targeting the HP0525 ATPase in Helicobacter pylori, marking a shift toward pharmacological applications [3]. This period also saw advancements in regioselective functionalization, enabling precise modifications at the 2-, 3-, and 8-positions of the heterocyclic core [2].
The 2015 review by RSC Advances highlighted imidazo[1,2-a]pyrazines as "privileged scaffolds" in medicinal chemistry, with the aldehyde derivative serving as a key intermediate for generating libraries of bioactive analogs [2]. Collaborative efforts between synthetic chemists and microbiologists between 2015 and 2023 yielded breakthroughs in antiviral research, notably against influenza A viruses [4]. These studies underscored the compound’s adaptability in addressing emerging biomedical challenges.
Imidazo[1,2-a]pyrazine-3-carbaldehyde (C₈H₆N₂O) features a fused bicyclic system comprising an imidazole ring annulated to a pyrazine moiety, with a formyl group at position 3 [1]. The molecule’s planarity and conjugated π-system facilitate charge delocalization, enhancing its reactivity in nucleophilic addition and cyclocondensation reactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 146.15 g/mol | [1] |
| SMILES | C1=CC2=NC=C(N2C=C1)C=O | [1] |
| Hydrogen bond acceptors | 3 | [1] |
The aldehyde group’s electrophilic nature enables Schiff base formation, while the nitrogen-rich core participates in hydrogen bonding and π-π stacking interactions critical for biological target engagement [3] [4].
Position-specific reactivity dominates the compound’s synthetic utility:
A 2023 study demonstrated that substituting position 6 with electron-withdrawing groups (e.g., nitro) amplifies antiviral potency by 40%, highlighting the interplay between electronic effects and biological activity [4].
Recent studies prioritize imidazo[1,2-a]pyrazine-3-carbaldehyde derivatives as broad-spectrum therapeutic candidates:
Derivatives bearing 8-aminosulfonamide groups exhibit competitive inhibition of HP0525 ATPase (IC₅₀ = 6–48 μM), with molecular docking revealing binding to the enzyme’s hydrophobic cleft [3]. Modifications to improve solubility while retaining potency remain an active research area.
Phenotypic screening identified 3-carbaldehyde analogs as nucleoprotein (NP) aggregation inducers, with compound A4 showing EC₅₀ = 2.75 μM against oseltamivir-resistant H1N1 [4]. Surface plasmon resonance confirmed direct NP binding (Kd = 1.8 μM), validating the scaffold’s potential in antiviral drug discovery.
Modern research integrates molecular modeling to optimize derivatives:
Irritant